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Compound of Interest

Compound Name: Octylphosphonic dichloride

Cat. No.: B1593768 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic properties of

octylphosphonic dichloride (OPDC), a key intermediate in the synthesis of various

organophosphorus compounds. Designed for researchers, scientists, and professionals in drug

development and material science, this document elucidates the expected Nuclear Magnetic

Resonance (NMR) and Infrared (IR) spectroscopic data for OPDC. Given the limited availability

of published experimental spectra for this specific molecule, this guide synthesizes data from

structurally analogous compounds and fundamental spectroscopic principles to provide a

robust predictive framework for its characterization.

Introduction to Octylphosphonic Dichloride
Octylphosphonic dichloride (C₈H₁₇Cl₂OP) is a reactive organophosphorus compound

featuring an eight-carbon alkyl chain attached to a phosphoryl group, which is further bonded to

two chlorine atoms.[1][2][3] This structure makes it a versatile building block for the synthesis of

a wide range of derivatives, including phosphonate esters and amides, which have applications

as flame retardants, surfactants, and ligands in catalysis. Accurate spectroscopic

characterization is paramount for confirming the identity and purity of OPDC in any synthetic

protocol.

Molecular Structure and Spectroscopic Correlation
The key to interpreting the spectroscopic data of octylphosphonic dichloride lies in

understanding its molecular structure and how each component contributes to the overall
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spectral fingerprint. The molecule can be dissected into two main parts: the n-octyl chain and

the phosphonic dichloride headgroup.

Caption: Molecular structure of octylphosphonic dichloride highlighting the n-octyl chain and

the phosphonic dichloride headgroup.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of octylphosphonic
dichloride, providing detailed information about the hydrogen, carbon, and phosphorus

environments.

¹H NMR Spectroscopy
The proton NMR spectrum of OPDC is expected to be dominated by signals from the octyl

chain. The chemical shifts are influenced by the electronegativity of the phosphonic dichloride

group, with protons closer to the phosphorus atom appearing at a lower field (higher ppm).

Predicted ¹H NMR Data (in CDCl₃):

Protons
Predicted Chemical
Shift (ppm)

Multiplicity
Coupling
Constants (Hz)

CH₃ (H-8) ~ 0.9 Triplet (t) J(H,H) ≈ 7

(CH₂)₅ (H-3 to H-7) ~ 1.2 - 1.4 Multiplet (m) -

CH₂ (H-2) ~ 1.6 - 1.8 Multiplet (m) -

CH₂-P (H-1) ~ 2.0 - 2.5 Multiplet (m) -

The methylene group attached to the phosphorus atom (H-1) will exhibit the most downfield

shift due to the inductive effect of the P=O and Cl groups. The terminal methyl group (H-8) will

be the most upfield signal. The remaining methylene groups will appear as a complex multiplet

in the typical aliphatic region.

¹³C NMR Spectroscopy
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The ¹³C NMR spectrum will provide a signal for each of the eight carbon atoms in the octyl

chain. The carbon atoms will exhibit coupling to the phosphorus atom, with the magnitude of

the coupling constant (J-coupling) decreasing with the number of bonds separating the carbon

and phosphorus atoms.[4][5][6][7]

Predicted ¹³C NMR Data (in CDCl₃):

Carbon
Predicted Chemical
Shift (ppm)

Multiplicity
Coupling
Constants (Hz)

CH₃ (C-8) ~ 14 Singlet (s) -

CH₂ (C-7) ~ 22 Singlet (s) -

CH₂ (C-6) ~ 29 Singlet (s) -

CH₂ (C-5) ~ 29 Singlet (s) -

CH₂ (C-4) ~ 31 Singlet (s) -

CH₂ (C-3) ~ 25 Doublet (d) ²J(P,C) ≈ 5

CH₂ (C-2) ~ 28 Doublet (d) ³J(P,C) ≈ 15

CH₂-P (C-1) ~ 35 - 45 Doublet (d) ¹J(P,C) ≈ 90-110

The carbon directly bonded to the phosphorus atom (C-1) will show the largest one-bond

coupling constant and will be the most downfield of the methylene carbons. The other carbons

will show smaller two- and three-bond couplings.

³¹P NMR Spectroscopy
³¹P NMR is a highly diagnostic technique for organophosphorus compounds. For

octylphosphonic dichloride, a single resonance is expected in the phosphonyl halide region.

Predicted ³¹P NMR Data:

Nucleus Predicted Chemical Shift (ppm)

³¹P ~ +40 to +50
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The chemical shift is referenced to 85% H₃PO₄. This downfield shift is characteristic of

phosphonic dichlorides.[8][9][10][11]

NMR Spectroscopy Workflow

Sample Preparation
(CDCl₃ solvent)

¹H NMR Acquisition ¹³C NMR Acquisition ³¹P NMR Acquisition

Data Analysis and
Structure Confirmation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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